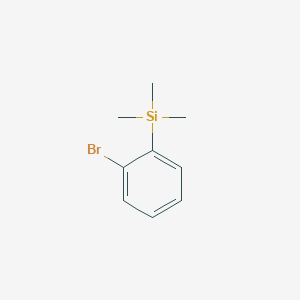
2-Bromophenyltrimethylsilane
説明
2-Bromophenyltrimethylsilane is a chemical compound with the molecular formula C9H13BrSi . It has a molecular weight of 229.19 . It is used in the field of chemistry, particularly in the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a trimethylsilane group . The InChI code for this compound is 1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius . The compound is slightly soluble in water .科学的研究の応用
1. Catalysts in Suzuki-Miyaura Cross-Coupling
2-Bromophenyltrimethylsilane finds application in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. For instance, functionalized polysiloxane-supported palladium catalysts have been used effectively in such reactions, demonstrating high yields and recyclability (Borkowski et al., 2011). Another study also utilized palladium supported on triazolyl-functionalized polysiloxane as a recyclable catalyst for Suzuki–Miyaura cross-coupling, showing its effectiveness with various substrates (Mieczyńska et al., 2014).
2. Synthesis of Organosilicon Compounds
Organosilicon compounds, such as polymeric systems, are synthesized using this compound. This synthesis involves reactions with magnesium and transformation into various other compounds, displaying its versatility in organosilicon chemistry (Ohshita et al., 1997). Additionally, the compound has been involved in the synthesis of other organo silicon compounds, as shown in research by Andrianov et al. (1960), highlighting its utility in this field (Andrianov et al., 1960).
3. Synthesis of Functionalized Benzothiophenes and Benzofurans
This compound is also instrumental in the synthesis of functionalized benzothiophenes and benzofurans. For example, Capperucci et al. (2009) demonstrated its use in the fluoride-ion-induced reactivity with o-hydroxy benzaldehyde and o-mercaptobenzyl alcohol, leading to the formation of these compounds (Capperucci et al., 2009).
4. Novel Synthetic Methods and Reactions
The compoundplays a role in novel synthetic methods and reactions. For instance, an improved synthesis method for enamines of acylsilanes using this compound was developed, offering a new route to acylsilane compounds (Picard et al., 1990). Furthermore, it has been used in the preparation of certain bromomethyl- and iodomethyl-substituted disilanes, showcasing its utility in creating diverse organometallic compounds (Tamao & Kumada, 1971).
5. Role in Sigma-Bond Metathesis
This compound is involved in sigma-bond metathesis reactions. A study demonstrated its role in the exchange between the B-CH3 bond in lithium monocarbadodecaborate derivative and the C-Si(CH3)3 bond in this compound, leading to the formation of arylated carborate anion (Janoušek et al., 2004).
6. Development of Silyl Heterocycles
The compound has been used in the development of silyl heterocycles. Degl'Innocenti et al. (2007) reported the synthesis of 2-trimethylsilyl-substituted five-membered heterocycles through the reaction of bromo(methoxy)methyltrimethylsilane, leading to several 2-silylated heterocycles (Degl'Innocenti et al., 2007).
特性
IUPAC Name |
(2-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSFTLNRCKHHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449294 | |
| Record name | 2-bromophenyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-37-4 | |
| Record name | 2-bromophenyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
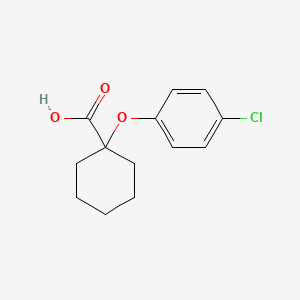
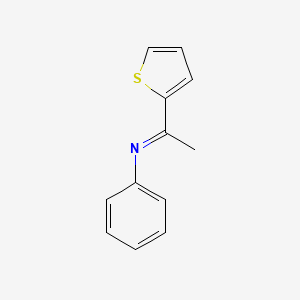

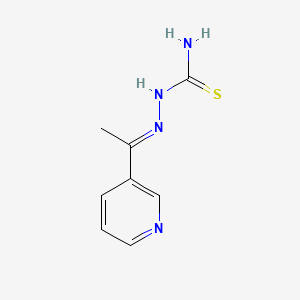
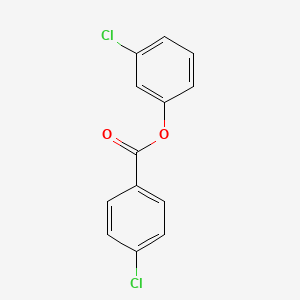
![7-Azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1653120.png)
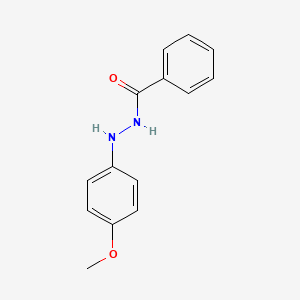
![Benzaldehyde, 3,4-bis[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1653122.png)
![Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1653123.png)
![4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid](/img/structure/B1653124.png)
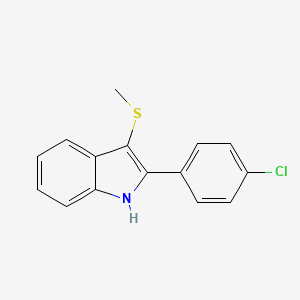
![1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone](/img/structure/B1653130.png)
![5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1653131.png)

